PF-04701475

Descripción general

Descripción

Aplicaciones Científicas De Investigación

PF-04701475 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a tool compound to study the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

Biology: this compound is employed in research to understand the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various biological processes.

Medicine: The compound is being investigated for its potential therapeutic effects in neurological disorders, such as Alzheimer’s disease and epilepsy.

Industry: This compound is used in the development of new drugs targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors

Mecanismo De Acción

Safety and Hazards

Métodos De Preparación

The synthesis of PF-04701475 involves several steps, starting with the preparation of the core dihydroisoxazole structure. The synthetic route typically includes the following steps:

Formation of the isoxazole ring: This is achieved through a cyclization reaction involving appropriate precursors.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, which is coupled to the isoxazole ring.

Attachment of the pyrrolidinyl group: This is done through a substitution reaction, where the pyrrolidinyl group is introduced to the aromatic ring.

Sulfonamide formation:

Análisis De Reacciones Químicas

PF-04701475 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form different reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can be introduced.

Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the breakdown of the sulfonamide group

Comparación Con Compuestos Similares

PF-04701475 is unique in its high potency and selectivity as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:

PF-4778574: Another positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor with different structural features.

PF-06747775: A compound with similar modulatory effects but distinct chemical structure.

PF-04827736: Another modulator with unique properties and applications

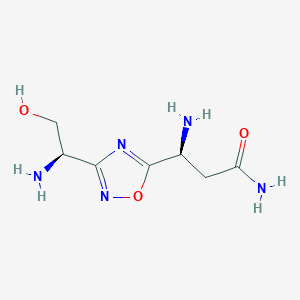

Propiedades

Número CAS |

1488407-52-8 |

|---|---|

Fórmula molecular |

C17H24FN3O3S |

Peso molecular |

369.4554 |

Nombre IUPAC |

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |

InChI |

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |

Clave InChI |

GEDXXRQLHWIBAD-AWEZNQCLSA-N |

SMILES |

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PF-04701475 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

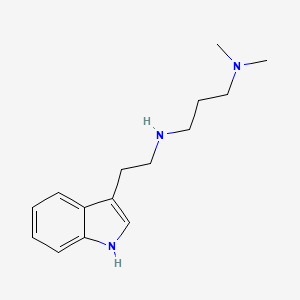

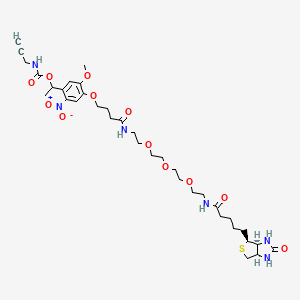

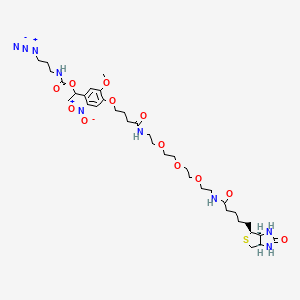

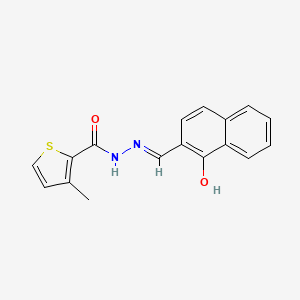

Feasible Synthetic Routes

Q1: How does PF-04701475 interact with its target and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?

A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)